molecular formula C14H15NO B138111 (1R,2S)-(-)-2-Amino-1,2-diphenylethanol CAS No. 23190-16-1

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol

Cat. No. B138111
CAS RN: 23190-16-1
M. Wt: 213.27 g/mol
InChI Key: GEJJWYZZKKKSEV-UONOGXRCSA-N
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Description

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol is a chiral compound that has been utilized in various studies for its ability to form supramolecular structures and for its chiral discrimination properties. The compound has been used to prepare heterocyclic host complexes and has been involved in the resolution of 2-arylalkanoic acids, demonstrating its significance in the field of stereochemistry and crystallography .

Synthesis Analysis

A practical route to synthesize enantiopure (1R,2S)-(-)-2-amino-1,2-diphenylethanol involves the activation of corresponding diols as cyclic carbonates, followed by azide opening of the carbonates and hydrogenation of the resulting azidoalcohols. This method has been optimized to allow for a simple workup procedure and has been scaled up successfully, indicating its potential for industrial applications .

Molecular Structure Analysis

The molecular structure of (1R,2S)-(-)-2-amino-1,2-diphenylethanol plays a crucial role in its ability to discriminate between chiral molecules. Crystal structure analysis has shown that diastereomeric salts formed with this compound exhibit a columnar hydrogen-bond network. The stability and solubility of these salts, which are critical for resolution efficiency, are influenced by the presence or absence of water molecules within the crystal structure .

Chemical Reactions Analysis

The compound has been used to prepare supramolecular heterocyclic host complexes with thiophene, furan, and pyrrole acid derivatives. These complexes feature a chiral 21-helical columnar network structure with channel-like cavities that can include guest alcohol molecules. This indicates the compound's ability to participate in complex chemical reactions leading to the formation of structured networks .

Physical and Chemical Properties Analysis

The physical and chemical properties of (1R,2S)-(-)-2-amino-1,2-diphenylethanol are closely related to its chiral discrimination capabilities. The position of substituents on the aromatic group of acids resolved by this compound significantly affects the resolution efficiency. The differential stability of the diastereomeric salts, which is a result of the inclusion or exclusion of water molecules, leads to large differences in solubility and, consequently, in the resolution efficiency. These properties are essential for understanding the practical applications of the compound in chiral resolution processes .

Future Directions

The future directions for research on “(1R,2S)-(-)-2-Amino-1,2-diphenylethanol” could include further studies on its synthesis, chemical reactions, mechanism of action, and potential applications. It would also be beneficial to investigate its physical and chemical properties, as well as its safety and hazards .

properties

IUPAC Name

(1R,2S)-2-amino-1,2-diphenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJJWYZZKKKSEV-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@@H](C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol

CAS RN

23190-16-1
Record name (1R,2S)-(-)-2-Amino-1,2-diphenylethanol
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Synthesis routes and methods

Procedure details

α-Bromo-3,4,4-trimethyl-2,5-dioxo-1-imidazolidinebutanoic acid (I) (111 g, 362.4 mmol) and (1R,2S)-(−)-2-amino-1,2-diphenylethanol (II) (the chiral amine, 75 g, 351 mmol, Aldrich) and tetrabutylammonium bromide (catalytic nucleophile, 2.4 g) were charged to a flask. I was obtained by/from Aerojet Fine Chemicals (a Division of Gencorp, Rancho Cordova, Calif.). To this was added 3 L of a 1:1 mixture of i-propyl acetate (i-PrOAc) and methyl t-butyl ether (MTBE). The resulting slurry was heated to 55-60° C. for 24 to 48 h. Reaction was deemed complete when the ratio of the diastereomers was ≧94:6 (R:S). The reaction was cooled to room temperature and the diastereomeric salt, (R)-α-bromo-3,4,4-trimethyl-2,5-dioxo-1-imidazolidinebutanoic acid, [R-(R*,S*)]-β-amino-α-phenylbenzeneethanol salt (1:1) (IA), was isolated by filtration. The product cake was washed with 850 mL of MTBE. The MTBE wet product cake was suspended in 1800 mL of MTBE. Water, 1800 mL was added. The pH of the aqueous phase was adjusted to between 1 and 2 with methanesulfonic acid (˜23 mL). The phases were separated and the lower aqueous phase was extracted with MTBE (3×1L). The combined organic phases were washed with water (250 mL). The product, (R)-α-bromo-3,4,4-trimethyl-2,5-dioxo-1-imidazolidinebutanoic acid (IB)was used directly in the next step without isolation. In process yield and quality was 101.0 g, 93.0 M%, 87.4% ee (enantiomeric excess). IB: 1H NMR (CDCl3): δ(ppm)=4.30 (m, 1H), 3.72 (m, 2H), 2.96 (s, 3 H), 2.48 (m, 1H), 2.27 (m, 1H), 1.39 (s, 6H). 13C NMR (CDCl3): δ (ppm)=176.7, 172.2, 155.2, 61.4, 41.7, 36.6, 33.2, 24.4, 21.9, 21.9. IR (KBr): ν (cm−1)=3000 (br), 1740 (s), 1680 (s), 1450 (br), 1250 (s).
Name
α-Bromo-3,4,4-trimethyl-2,5-dioxo-1-imidazolidinebutanoic acid
Quantity
111 g
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reactant
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[Compound]
Name
amine
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0 (± 1) mol
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reactant
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2.4 g
Type
catalyst
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol
Reactant of Route 2
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Reactant of Route 3
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol
Reactant of Route 4
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Reactant of Route 5
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol
Reactant of Route 6
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol

Citations

For This Compound
257
Citations
Y Imai, K Murata, K Kawaguchi, T Sato… - Chemistry–An Asian …, 2008 - Wiley Online Library
A solid‐state fluorescent host system was created by self‐assembly of a 2 1 ‐helical columnar organic fluorophore composed of (1R,2S)‐2‐amino‐1,2‐diphenylethanol and fluorescent …
Number of citations: 43 onlinelibrary.wiley.com
K Kinbara, Y Kobayashi, K Saigo - Journal of the Chemical Society …, 1998 - pubs.rsc.org
The resolution of 2-arylalkanoic acids by (1R,2S)-2-amino-1,2-diphenylethanol has been studied. It has been found that the position of a substituent on the aromatic group of the acids …
Number of citations: 52 pubs.rsc.org
K Kodama, N Kurozumi, H Shitara, T Hirose - Tetrahedron, 2014 - Elsevier
Solvent-induced chirality switching in the optical resolution of racemic tropic acid (TA) with (1R,2S)-2-amino-1,2-diphenylethanol has been demonstrated. Recrystallization of the …
Number of citations: 23 www.sciencedirect.com
K Kodama, J Nagata, N Kurozumi, H Shitara… - Tetrahedron …, 2017 - Elsevier
The enantioseparation of three hydroxyphenylpropionic acid isomers via diastereomeric salt formation with (1R,2S)-2-amino-1,2-diphenylethanol has been demonstrated. The …
Number of citations: 9 www.sciencedirect.com
I Fujii - Acta Crystallographica Section E: Crystallographic …, 2015 - scripts.iucr.org
In the title racemic compound, C14H15NO, the hydroxy and amino groups form a bent tweezer-like motif towards the phenyl groups. In the crystal, enantiomers aggregate with each …
Number of citations: 1 scripts.iucr.org
Y Aoyagi, N Agata, N Shibata, M Horiguchi… - Tetrahedron …, 2000 - Elsevier
The lipase TL®-mediated kinetic resolution of (±)-benzoin (1) proceeded to give the corresponding optically pure benzoin (R)-1. On the other hand, (S)-benzoin-O-acetate (5) could be …
Number of citations: 50 www.sciencedirect.com
S Chandrasekaran, T Hirose, K Kodama - Tetrahedron, 2022 - Elsevier
The optical resolution of chlorine-substituted tropic acids (TAs) by diastereomeric salt formation with (1R,2S)-(−)-2-amino-1,2-diphenylethanol ((−)-ADPE) has been demonstrated. …
Number of citations: 2 www.sciencedirect.com
A Reyes, E Juaristi - Chirality: The Pharmacological, Biological …, 1998 - Wiley Online Library
Both enantiomers of the important chiral β‐amino alcohols erythro‐2‐amino‐1,2‐diphenylethanol were obtained via the separation of diastereoisomeric N‐chlorinated derivatives of …
Number of citations: 11 onlinelibrary.wiley.com
Y Imai, K Murata, K Kawaguchi, T Sato, R Kuroda… - Organic …, 2007 - ACS Publications
A solid-state fluorescence sensing system was created by using a chiral supramolecular organic fluorophore having a channel-like cavity composed of (1R,2S)-2-amino-1,2-…
Number of citations: 48 pubs.acs.org
N Shiota, T Kinuta, T Sato, R Kuroda, Y Matsubara… - Tetrahedron, 2010 - Elsevier
A tunable supramolecular thiophene host system with a chiral channel-like cavity is developed using (1R,2S)-2-amino-1,2-diphenylethanol. This thiophene host system possesses a …
Number of citations: 4 www.sciencedirect.com

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